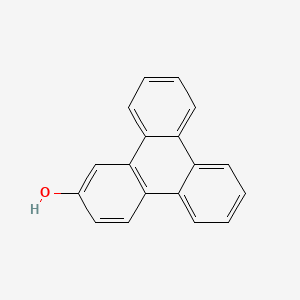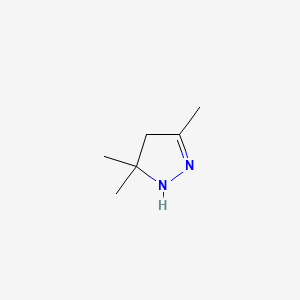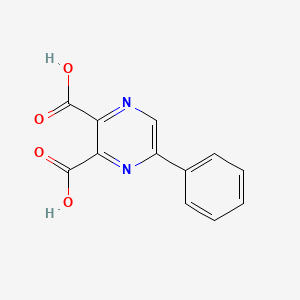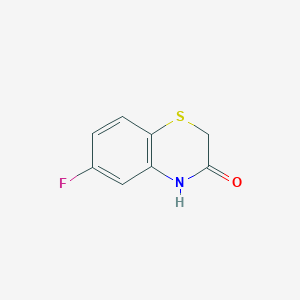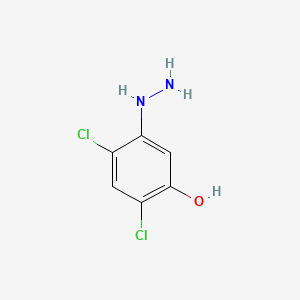![molecular formula C9H10ClF3Si B3052309 Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane CAS No. 402-32-4](/img/structure/B3052309.png)
Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane
Übersicht
Beschreibung
Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane is an organosilicon compound that features a trifluoromethyl group attached to a phenyl ring, which is further bonded to a silicon atom substituted with two methyl groups and one chlorine atom
Vorbereitungsmethoden
The synthesis of Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane typically involves the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3-(trifluoromethyl)phenylmagnesium bromide+dimethylchlorosilane→this compound+MgBrCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The silicon atom can be oxidized to form siloxanes or silanols, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major products formed from these reactions include various silane derivatives, silanols, and siloxanes.
Wissenschaftliche Forschungsanwendungen
Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as hydrophobic coatings and advanced polymers.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds that require the incorporation of trifluoromethyl groups for enhanced biological activity.
Agrochemicals: The compound is used in the synthesis of agrochemicals that benefit from the presence of trifluoromethyl groups for improved efficacy and stability.
Wirkmechanismus
The mechanism of action of Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane involves its reactivity towards nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane can be compared with other similar compounds, such as:
Trifluoromethyltrimethylsilane: This compound also contains a trifluoromethyl group attached to a silicon atom but with three methyl groups instead of two methyl groups and one chlorine atom.
Dimethylphenylsilane: Lacks the trifluoromethyl group, making it less reactive and with different electronic properties.
Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom attached to silicon but lacks the phenyl and trifluoromethyl groups.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the phenyl ring, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications.
Eigenschaften
IUPAC Name |
chloro-dimethyl-[3-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3Si/c1-14(2,10)8-5-3-4-7(6-8)9(11,12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAVIWKMMVYMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503503 | |
| Record name | Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-32-4 | |
| Record name | 1-(Chlorodimethylsilyl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate](/img/structure/B3052227.png)

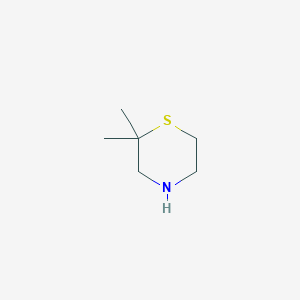
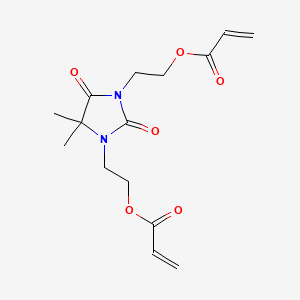

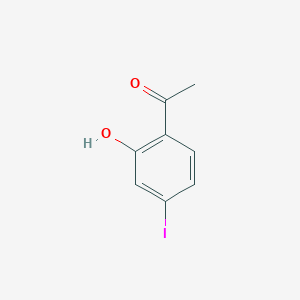
![7-Methylpyrido[2,3-b]pyrazine](/img/structure/B3052235.png)
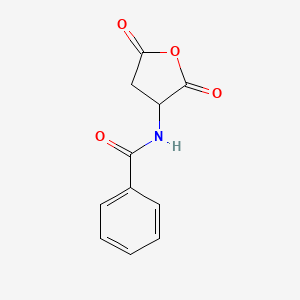
![N,N-dimethyl-3-(6,7,8,9-tetrahydropyrido[4,3-b]indol-5-yl)propan-1-amine dihydrochloride](/img/structure/B3052240.png)
